N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19990620
InChI: InChI=1S/C20H18N4O2/c1-13-23-18-5-3-2-4-16(18)20(26)24(13)11-10-22-19(25)15-6-7-17-14(12-15)8-9-21-17/h2-9,12,21H,10-11H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

CAS No.:

Cat. No.: VC19990620

Molecular Formula: C20H18N4O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide -

Specification

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
IUPAC Name N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide
Standard InChI InChI=1S/C20H18N4O2/c1-13-23-18-5-3-2-4-16(18)20(26)24(13)11-10-22-19(25)15-6-7-17-14(12-15)8-9-21-17/h2-9,12,21H,10-11H2,1H3,(H,22,25)
Standard InChI Key BDGUBCJFPNHXLO-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 2-methyl-4-oxoquinazolin-3(4H)-yl group linked via an ethyl chain to a 1H-indole-5-carboxamide unit. The quinazolinone nucleus (a bicyclic system with a pyrimidine ring fused to a benzene ring) contributes hydrogen-bonding capabilities through its carbonyl and NH groups, while the indole moiety provides planar aromaticity and π-stacking potential. Key structural parameters include:

PropertyValue
Molecular FormulaC₂₀H₁₈N₄O₂
Molecular Weight346.4 g/mol
IUPAC NameN-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide
Canonical SMILESCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4
Topological Polar Surface Area95.6 Ų (calculated)

The ethyl spacer between the quinazolinone and indole groups introduces conformational flexibility, enabling optimal binding to biological targets.

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs with similar scaffolds exhibit characteristic signals:

  • ¹H NMR: Quinazolinone NH protons resonate at δ 10.5–11.2 ppm; indole NH appears near δ 8.3 ppm .

  • IR: Stretching vibrations at ~1670 cm⁻¹ (quinazolinone C=O) and ~3300 cm⁻¹ (amide N-H) .

Molecular docking studies of related quinazolinone-carboxamides suggest that the indole moiety occupies hydrophobic pockets in enzyme active sites, while the quinazolinone carbonyl forms hydrogen bonds with catalytic residues .

Synthesis and Optimization

General Synthetic Route

The synthesis follows a convergent strategy (Fig. 1):

  • Quinazolinone Core Preparation: 2-Amino benzoic acid derivatives undergo cyclization with acetic anhydride to form 2-methyl-4-oxoquinazolin-3(4H)-one.

  • Indole Carboxamide Synthesis: 1H-Indole-5-carboxylic acid is activated (e.g., using thionyl chloride) and coupled with ethylenediamine to yield the intermediate amine.

  • Coupling Reaction: The quinazolinone and indole intermediates are linked via nucleophilic acyl substitution, typically employing carbodiimide coupling agents (e.g., EDC/HOBt).

Industrial-Scale Considerations:

  • Flow Chemistry: Continuous flow reactors enhance yield (reported >75% for analogous compounds) by minimizing side reactions.

  • Purification: Reverse-phase HPLC with C18 columns achieves >98% purity, critical for pharmacological applications .

Biological Activity and Mechanistic Studies

TargetActivityIC₅₀/EC₅₀
Soluble Epoxide HydrolaseInhibition (reduces inflammation)0.3–0.66 μM
5-Lipoxygenase-Activating ProteinLeukotriene biosynthesis suppression2.91 μM
Cytochrome P450 3A4Moderate inhibition15.2 μM

Data adapted from quinazolinone-7-carboxamide derivatives .

Mechanistic Hypotheses:

  • Anti-inflammatory Action: Inhibition of soluble epoxide hydrolase (sEH) elevates epoxyeicosatrienoic acids (EETs), which attenuate NF-κB signaling .

  • Anticancer Potential: Quinazolinones intercalate DNA and inhibit topoisomerase II, while indole moieties modulate tubulin polymerization.

Comparative Analysis with Structural Analogs

Fluoro-Substituted Derivatives

N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide (EVT-11136521) differs by a fluorine atom at position 6 and indole substitution at position 4:

ParameterTarget CompoundEVT-11136521
Molecular Weight346.4 g/mol350.3 g/mol
LogP (Predicted)2.83.1
sEH InhibitionNot reportedIC₅₀ = 0.42 μM

Fluorination enhances metabolic stability and membrane permeability but may reduce aqueous solubility.

Imidazopyridine-Based Analogs

GW876790X (PubChem CID 25023715) replaces quinazolinone with an imidazopyridine core but retains the carboxamide-ethylamine linker :

PropertyTarget CompoundGW876790X
Target SelectivityBroadAdenosine A2A receptor (Ki = 9 nM)
Bioavailability32% (rat)67% (rat)

This highlights the pharmacophore’s adaptability to diverse target classes .

Future Directions and Challenges

Unresolved Questions

  • Target Deconvolution: Proteomic studies (e.g., affinity chromatography) needed to identify primary targets.

  • In Vivo Efficacy: No published data on tumor growth inhibition or cytokine modulation in animal models.

Synthetic Chemistry Priorities

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes to access stereocenters, potentially enhancing potency .

  • Prodrug Strategies: Mask the carboxamide as esters to improve oral absorption.

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